

An In-Depth Technical Guide to BOC-D-Phenylglycinol: Structure, Stereochemistry, and Applications

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Compound of Interest

Compound Name: BOC-D-Phenylglycinol

Cat. No.: B105088

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemical properties, and synthetic applications of **BOC-D-Phenylglycinol**. It is an essential chiral building block in the synthesis of numerous pharmaceutical compounds, valued for its defined stereochemistry and role in asymmetric synthesis.

Core Structure and Chemical Identity

BOC-D-Phenylglycinol, systematically known as tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate, is a carbamate-protected amino alcohol.^[1] The structure features a phenyl group and a hydroxymethyl group attached to a stereogenic carbon atom, which is further protected with a tert-butyloxycarbonyl (BOC) group. This protecting group strategy is fundamental in peptide synthesis and other organic transformations, preventing unwanted side reactions at the amino group.^[1]

The key structural features include:

- A single chiral center at the carbon atom bonded to the phenyl, amino, and hydroxymethyl groups.
- The (R)-configuration at this stereocenter, which is crucial for its application in asymmetric synthesis.

- A BOC protecting group on the nitrogen atom, which is stable under a range of reaction conditions but can be readily removed under acidic conditions.
- A primary alcohol functional group that can be further functionalized.

Physicochemical and Stereochemical Data

The precise stereochemistry and physical properties of **BOC-D-Phenylglycinol** are critical for its use in pharmaceutical manufacturing. The quantitative data for this compound are summarized in the table below.

Property	Value
CAS Number	102089-74-7
Molecular Formula	C ₁₃ H ₁₉ NO ₃
Molecular Weight	237.3 g/mol
IUPAC Name	tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate
Appearance	White to off-white powder
Melting Point	131-137 °C
Specific Rotation [α] _D ²⁰	-39° to -40° (c=1 in CHCl ₃)
Purity	≥ 99% (HPLC)
Density	1.102 g/cm ³
Boiling Point	382.4 °C at 760 mmHg

Data sourced from multiple chemical suppliers and databases.[\[1\]](#)

Experimental Protocols

Synthesis of an Elagolix Intermediate via Mitsunobu Reaction

BOC-D-Phenylglycinol is a key starting material in the synthesis of Elagolix, a drug used to treat endometriosis. The following protocol describes the Mitsunobu reaction to couple **BOC-D-Phenylglycinol** with a pyrimidine derivative.

Reaction:

5-bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione + N-t-**Boc-D-phenylglycinol** → 5-bromo-1-[2-fluoro-6-(trifluoromethyl) benzyl] -6-methyl-3- [2(R)-tert-butoxycarbonylamino-2-phenylethyl]-pyrimidine-2,4-(1H,3H)-dione

Materials:

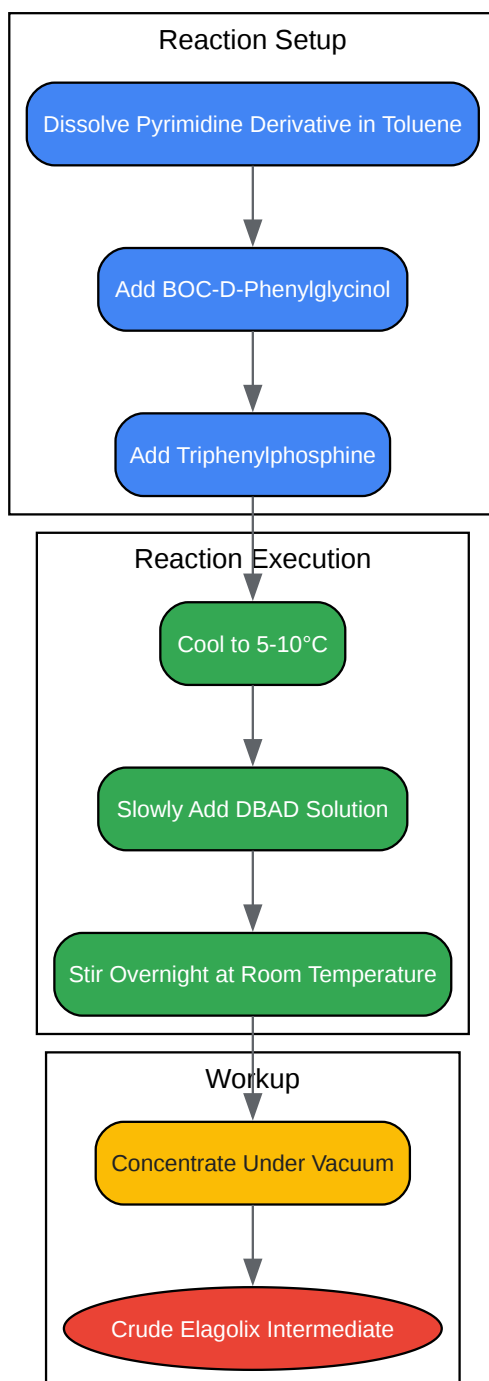
- 5-bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione (Formula V)
- N-t-**Boc-D-phenylglycinol** (Formula VI)
- Triphenylphosphine (PPh₃)
- Di-tert-butyl azodicarboxylate (DBAD)
- Toluene

Procedure:

- To a stirred solution of 5-bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione (25 g) in toluene (275 ml), add N-t-**Boc-D-phenylglycinol** (19.5 g) and triphenylphosphine (25.6 g).
- Cool the mixture to 5-10°C.
- Slowly add a solution of di-tert-butyl azodicarboxylate in toluene (22.5 g in 100 ml) to the reaction mixture.
- Allow the reaction to stir at room temperature overnight.
- Concentrate the resulting mixture under vacuum to obtain the crude product.[\[2\]](#)

Experimental Workflow for Elagolix Intermediate Synthesis:

Workflow for the Synthesis of an Elagolix Intermediate

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Workflow for the Synthesis of an Elagolix Intermediate

Chiral HPLC for Enantiomeric Purity Determination

The enantiomeric purity of **BOC-D-Phenylglycinol** is critical for its applications. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for its determination.

Principle:

This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation and distinct retention times.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of N-protected amino acids and their derivatives.

General Protocol:

- **Column:** A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a suitable starting point for method development.
- **Mobile Phase:** A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.
- **Flow Rate:** A flow rate of 0.5 to 1.5 mL/min is generally employed.
- **Detection:** UV detection at a wavelength where the phenyl group absorbs (e.g., 210-230 nm) is common.
- **Sample Preparation:** Dissolve a small amount of **BOC-D-Phenylglycinol** in the mobile phase or a compatible solvent.
- **Analysis:** Inject the sample onto the HPLC system. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

NMR Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), can be used to determine the enantiomeric purity of **BOC-D-Phenylglycinol**.

Principle:

A chiral solvating agent forms diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.

General Protocol:

- Chiral Solvating Agent (CSA): Choose a suitable CSA that is known to interact with amino alcohols. Examples include (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives or chiral acids.
- Sample Preparation:
 - Dissolve a known amount of **BOC-D-Phenylglycinol** in a deuterated solvent (e.g., CDCl₃).
 - Acquire a standard ¹H NMR spectrum.
 - Add a molar equivalent of the CSA to the NMR tube.
 - Gently shake the tube to ensure mixing.
- NMR Acquisition: Acquire another ¹H NMR spectrum of the mixture.
- Analysis:
 - Compare the spectrum with and without the CSA.
 - Look for the splitting of signals corresponding to protons near the chiral center (e.g., the methine proton or the methylene protons of the hydroxymethyl group).
 - The integration of the split signals will correspond to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.^[3]

Conclusion

BOC-D-Phenylglycinol is a versatile and indispensable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and the

presence of orthogonal protecting and functional groups make it an ideal starting material for the enantioselective synthesis of complex molecules. The experimental protocols outlined in this guide provide a foundation for its application and analysis, ensuring the stereochemical integrity of the final products.

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